Cas no 1804793-57-4 (Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate)

Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate is a versatile pyridine derivative used as a key intermediate in pharmaceutical and agrochemical synthesis. Its structure features a trifluoromethoxy group, enhancing lipophilicity and metabolic stability, while the iodo and methoxy substituents provide reactive sites for further functionalization. The ethyl ester moiety offers flexibility for hydrolysis or transesterification, facilitating downstream modifications. This compound is particularly valuable in cross-coupling reactions, such as Suzuki or Sonogashira couplings, due to the presence of the iodine substituent. Its well-defined reactivity and stability under various conditions make it a reliable building block for heterocyclic chemistry and drug discovery applications.
Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate structure
1804793-57-4 structure
商品名:Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate
CAS番号:1804793-57-4
MF:C10H9F3INO4
メガワット:391.082445859909
CID:4814918

Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate
    • インチ: 1S/C10H9F3INO4/c1-3-18-9(16)6-7(17-2)5(14)4-15-8(6)19-10(11,12)13/h4H,3H2,1-2H3
    • InChIKey: QFYGBYWKUZSKMV-UHFFFAOYSA-N
    • ほほえんだ: IC1=CN=C(C(C(=O)OCC)=C1OC)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 316
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 57.6

Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029095529-1g
Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate
1804793-57-4 97%
1g
$1,534.70 2022-04-01

Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate 関連文献

Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylateに関する追加情報

Ethyl 5-Iodo-4-Methoxy-2-(Trifluoromethoxy)Pyridine-3-Carboxylate: A Comprehensive Overview

Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate, also known by its CAS number 1804793-57-4, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex molecular structure, which includes a pyridine ring substituted with an iodo group at position 5, a methoxy group at position 4, and a trifluoromethoxy group at position 2. The carboxylate ester group at position 3 further adds to its functional diversity.

The synthesis of Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve the desired regioselectivity and stereochemistry. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly streamlined the synthesis of such complex molecules. For instance, the use of palladium catalysts in cross-coupling reactions has enabled efficient formation of the iodo-substituted pyridine ring.

The unique combination of substituents in this compound imparts distinctive electronic and steric properties, making it an attractive candidate for various applications. The trifluoromethoxy group, in particular, is known for its strong electron-withdrawing effects, which can influence the reactivity of the molecule in both synthetic and biological contexts. Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry, particularly in the design of kinase inhibitors and other bioactive molecules.

In terms of pharmacological activity, Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate has shown promising results in preliminary assays targeting specific enzyme systems. The methoxy group at position 4 contributes to increased lipophilicity, enhancing the compound's ability to cross cellular membranes and interact with intracellular targets. Furthermore, the carboxylate ester group can serve as a site for bioisosteric replacement or further functionalization, allowing chemists to fine-tune the compound's properties for specific therapeutic applications.

Recent research has also explored the use of this compound in materials science, where its aromatic stability and functional diversity make it a potential candidate for advanced materials such as organic semiconductors or sensors. The ability to modify the substituents on the pyridine ring provides a platform for tailoring electronic properties to meet specific requirements.

Despite its potential, the development and application of Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate face challenges related to scalability and cost-effectiveness. Current efforts are focused on optimizing synthetic routes to enhance yield and reduce production costs while maintaining high purity standards.

In conclusion, Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers in synthetic chemistry, pharmacology, and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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